2-Chloro-5-methylpyrimidin-4-ol
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Overview
Description
2-Chloro-5-methylpyrimidin-4-ol is a chemical compound with the molecular formula C5H5ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
2-Chloro-5-methylpyrimidin-4-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and molecular pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidin-4-ol typically involves the chlorination of 5-methylpyrimidin-4-ol. One common method includes the reaction of 5-methylpyrimidin-4-ol with a chlorinating agent such as phosphorus trichloride or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 2-amino-5-methylpyrimidin-4-ol or 2-thio-5-methylpyrimidin-4-ol.
Oxidation: Formation of 2-chloro-5-formylpyrimidin-4-ol or 2-chloro-5-carboxypyrimidin-4-ol.
Reduction: Formation of 2-chloro-5-methylpyrimidin-4-amine.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidin-5-ol
- 2-Chloro-5-methylpyridin-4-amine
- 2-Chloro-5-methylpyrimidin-4-amine
Uniqueness
2-Chloro-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that make it valuable for diverse research applications .
Properties
IUPAC Name |
2-chloro-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWDRCFNRGWGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246763-80-3 |
Source
|
Record name | 2-chloro-5-methylpyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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